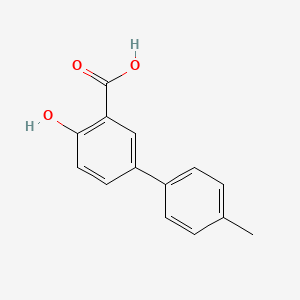

2-hydroxy-5-(4-methylphenyl)benzoic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-5-(4-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-9-2-4-10(5-3-9)11-6-7-13(15)12(8-11)14(16)17/h2-8,15H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLOYUQAJKMNTAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404896 | |

| Record name | 2-hydroxy-5-(4-methylphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43029-70-5 | |

| Record name | 2-hydroxy-5-(4-methylphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-hydroxy-5-(4-methylphenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the primary synthetic pathway for 2-hydroxy-5-(4-methylphenyl)benzoic acid, a biaryl derivative of salicylic acid. The document provides a detailed examination of the Suzuki-Miyaura cross-coupling reaction, which is the most prevalent and effective method for the synthesis of this class of compounds. This guide includes a comprehensive experimental protocol, a summary of expected quantitative data based on analogous reactions, and a visual representation of the synthetic pathway.

Core Synthesis Pathway: Suzuki-Miyaura Cross-Coupling

The synthesis of this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction creates a carbon-carbon bond between an aryl halide and an organoboron compound. For the target molecule, the key starting materials are 5-bromo-2-hydroxybenzoic acid and 4-methylphenylboronic acid.

The catalytic cycle of the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the final biaryl product and regenerate the Pd(0) catalyst. This reaction is favored for its mild conditions and high tolerance for various functional groups.

Quantitative Data Summary

| Parameter | Value | Notes |

| Reactants | ||

| 5-Bromo-2-hydroxybenzoic acid | 1.0 mmol | Limiting reagent. |

| 4-Methylphenylboronic Acid | 1.1 - 1.5 mmol | Typically used in slight excess. |

| Catalyst | ||

| Palladium(II) Acetate (Pd(OAc)₂) | 1-5 mol% | Pre-catalyst, reduced in situ. |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 1-5 mol% | Active Pd(0) catalyst. |

| Ligand (if using Pd(OAc)₂) | ||

| Triphenylphosphine (PPh₃) or other phosphine ligands | 2-10 mol% | To stabilize and activate the catalyst. |

| Base | ||

| Potassium Carbonate (K₂CO₃) | 2.0 - 3.0 mmol | Common and effective base. |

| Sodium Carbonate (Na₂CO₃) | 2.0 - 3.0 mmol | Alternative inorganic base. |

| Potassium Phosphate (K₃PO₄) | 2.0 - 3.0 mmol | Often used for more challenging couplings. |

| Solvent System | ||

| Toluene/Ethanol/Water, Dioxane/Water, or DMF/Water | Various ratios | A mixed solvent system is typical. |

| Reaction Conditions | ||

| Temperature | 80 - 110 °C | Dependent on the solvent system. |

| Reaction Time | 12 - 24 hours | Monitored by TLC or LC-MS. |

| Expected Yield | 70 - 95% | Based on analogous reactions. |

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. This protocol is a composite based on established procedures for similar 5-aryl salicylic acids.

Materials:

-

5-Bromo-2-hydroxybenzoic acid

-

4-Methylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-hydroxybenzoic acid (1.0 equiv), 4-methylphenylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).

-

Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.03 equiv) and triphenylphosphine (0.06 equiv) in a small amount of toluene. Add this catalyst mixture to the reaction flask.

-

Solvent Addition and Degassing: Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) to the reaction flask to achieve a concentration of approximately 0.1 M with respect to the 5-bromo-2-hydroxybenzoic acid. Degas the reaction mixture by bubbling nitrogen or argon through the solvent for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 90-100 °C under an inert atmosphere and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x). Combine all organic layers.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound.

Mandatory Visualization

Caption: Suzuki-Miyaura synthesis of this compound.

An In-depth Technical Guide to the Physicochemical Properties of 2-hydroxy-5-(p-tolyl)benzoic acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the physicochemical properties of 2-hydroxy-5-(p-tolyl)benzoic acid. Extensive research of available scientific literature and chemical databases indicates that this specific compound is not widely studied, and as a result, there is a significant lack of direct experimental data on its properties. This document addresses this data scarcity by presenting information on closely related chemical analogs. While this information can offer valuable insights, it is crucial to note that these are distinct molecules and their properties may not be directly extrapolated to 2-hydroxy-5-(p-tolyl)benzoic acid.

Introduction to 2-hydroxy-5-(p-tolyl)benzoic acid

2-hydroxy-5-(p-tolyl)benzoic acid is a derivative of salicylic acid, featuring a p-tolyl group substituted at the 5-position of the benzene ring. Its chemical structure suggests potential applications in medicinal chemistry, leveraging the established biological activities of the salicylate scaffold. However, a thorough investigation reveals a notable absence of dedicated studies on this particular molecule.

Physicochemical Properties

Due to the lack of direct experimental data for 2-hydroxy-5-(p-tolyl)benzoic acid, this section presents a summary of the physicochemical properties of structurally similar compounds. These analogs provide a basis for understanding the potential characteristics of the target molecule.

Table 1: Physicochemical Data of Compounds Structurally Related to 2-hydroxy-5-(p-tolyl)benzoic acid

| Property | 2-hydroxy-5-methylbenzoic acid | 2-Hydroxy-4-methylbenzoic acid (2-Hydroxy-p-toluic acid) | p-Toluic acid |

| Molecular Formula | C8H8O3[1] | C8H8O3[2] | C8H8O2[3][4] |

| Molecular Weight | 152.15 g/mol [1] | 152.15 g/mol [2] | 136.15 g/mol [3][4] |

| Melting Point | 153 °C[5] | Not Available | 177-180 °C[3] |

| Boiling Point | Not Available | Not Available | 274-275 °C[3] |

| Solubility in Water | Slightly soluble | Not Available | <0.1 g/100 mL at 19 °C[3] |

| pKa | Not Available | Not Available | 4.36 at 25 °C[3] |

| LogP | 2.78[5] | Not Available | 2.44[3] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of 2-hydroxy-5-(p-tolyl)benzoic acid are not available due to the absence of published research on this compound. However, standard methodologies for characterizing similar organic acids are well-established.

General Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow that would be employed to characterize a novel compound like 2-hydroxy-5-(p-tolyl)benzoic acid.

Caption: General workflow for synthesis and physicochemical characterization.

Potential Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathways have been elucidated for 2-hydroxy-5-(p-tolyl)benzoic acid, the broader class of hydroxybenzoic acids is known to possess various biological effects, including anti-inflammatory and antimicrobial properties.[6][7][8] Derivatives of hydroxybenzoic acids have been investigated for their potential to modulate inflammatory pathways.

Hypothetical Anti-Inflammatory Signaling Pathway

Given the structural similarity to salicylic acid, a well-known non-steroidal anti-inflammatory drug (NSAID), it is plausible that 2-hydroxy-5-(p-tolyl)benzoic acid could interact with inflammatory signaling pathways. A simplified, hypothetical pathway is depicted below.

Caption: A simplified, hypothetical anti-inflammatory signaling pathway.

Conclusion and Future Directions

This technical guide highlights the significant gap in the scientific literature regarding the physicochemical properties of 2-hydroxy-5-(p-tolyl)benzoic acid. The information compiled from structurally related compounds provides a preliminary basis for understanding its potential characteristics. Future research should focus on the synthesis and comprehensive experimental characterization of this compound to validate these estimations and explore its potential biological activities. Such studies would be invaluable for researchers and drug development professionals interested in novel salicylate derivatives.

References

- 1. 2-Hydroxy-5-methylbenzoic acid(89-56-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. 2-Hydroxy-p-toluic acid | C8H8O3 | CID 5788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. p-Toluic acid | 99-94-5 [chemicalbook.com]

- 4. p-Toluic acid - Wikipedia [en.wikipedia.org]

- 5. 2-hydroxy-5-methylbenzoic acid [stenutz.eu]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

In-depth Technical Guide: 2-hydroxy-5-(4-methylphenyl)benzoic acid

This guide, therefore, will focus on the synthesis and general properties that can be inferred from related chemical structures. The information presented is intended for researchers, scientists, and drug development professionals and should be used as a foundational reference for further investigation.

Chemical Properties and Data

Due to the limited information on the specific target compound, the following table summarizes key data for the closely related analog, 2-(p-tolyl)benzoic acid, which can serve as a preliminary reference.

| Property | Value | Reference |

| IUPAC Name | 2-(4-methylphenyl)benzoic acid | [1][2] |

| Synonyms | 2-(p-Tolyl)benzoic Acid, 4'-Methyl-2-biphenylcarboxylic acid | [2] |

| CAS Number | 7148-03-0 | [1][2] |

| Molecular Formula | C₁₄H₁₂O₂ | [1] |

| Molecular Weight | 212.24 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 145.0-147.5 °C |

Synthesis Protocols

The synthesis of biphenyl carboxylic acids often involves cross-coupling reactions. A plausible synthetic route for 2-hydroxy-5-(4-methylphenyl)benzoic acid would likely adapt established methods for similar compounds. Below is a detailed, generalized experimental protocol based on the synthesis of 2-(p-tolyl)benzoic acid.

Synthesis of 2-(p-tolyl)benzoic acid via Suzuki Coupling

This method involves the coupling of an aryl halide with an arylboronic acid, catalyzed by a palladium complex.

Materials:

-

2-Bromo-5-hydroxybenzoic acid

-

4-Methylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromo-5-hydroxybenzoic acid (1 equivalent), 4-methylphenylboronic acid (1.2 equivalents), and potassium carbonate (3 equivalents).

-

Solvent Addition: Add a 3:1 mixture of toluene and ethanol to the flask.

-

Catalyst Addition: Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the reaction mixture.

-

Reaction Execution: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 2M HCl until the pH is approximately 2-3.

-

Extraction: Extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure.

-

Crystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Logical Relationship of Synthesis

The following diagram illustrates the logical flow of the Suzuki coupling reaction for the synthesis of the target compound.

Caption: Suzuki coupling reaction workflow for synthesis.

Potential Signaling Pathways and Applications

Given the structural similarity to other non-steroidal anti-inflammatory drugs (NSAIDs) that are derivatives of salicylic acid, it is plausible that this compound could exhibit inhibitory effects on cyclooxygenase (COX) enzymes.

Hypothesized Mechanism of Action: COX Inhibition

The diagram below outlines the hypothesized signaling pathway involving COX inhibition.

Caption: Hypothesized COX inhibition pathway.

Further research, including in vitro and in vivo studies, would be necessary to validate these hypotheses and fully characterize the pharmacological profile of this compound. This would involve enzyme inhibition assays, cell-based assays to measure prostaglandin production, and animal models of inflammation and pain.

References

An In-depth Technical Guide to the Molecular Structure of 2-hydroxy-5-(4-methylphenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential biological significance of 2-hydroxy-5-(4-methylphenyl)benzoic acid. While direct experimental data for this specific compound is limited in publicly available literature, this document compiles known information for structurally related compounds and provides predicted data to offer a thorough understanding for research and development purposes.

Molecular Structure and Chemical Properties

This compound, also known as 5-(p-tolyl)salicylic acid, is an aromatic carboxylic acid. Its structure features a salicylic acid core with a 4-methylphenyl (p-tolyl) group attached at the 5-position.

Chemical Structure:

Molecular Structure of this compound.

Table 1: Chemical Properties

| Property | Value |

| Molecular Formula | C₁₄H₁₂O₃ |

| Molecular Weight | 228.24 g/mol |

| IUPAC Name | This compound |

| Synonyms | 5-(p-tolyl)salicylic acid |

| CAS Number | Not available |

Spectroscopic Data (Predicted and Comparative)

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11.5 | s | 1H | -COOH |

| ~9.8 | s | 1H | -OH |

| ~7.8 | d | 1H | H-6 |

| ~7.5 | dd | 1H | H-4 |

| ~7.4 | d | 2H | H-2', H-6' |

| ~7.2 | d | 2H | H-3', H-5' |

| ~7.0 | d | 1H | H-3 |

| ~2.3 | s | 3H | -CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~172.0 | -COOH |

| ~158.0 | C-2 |

| ~138.0 | C-4' |

| ~136.0 | C-1' |

| ~132.0 | C-5 |

| ~130.0 | C-4 |

| ~129.5 | C-3', C-5' |

| ~126.0 | C-2', C-6' |

| ~122.0 | C-6 |

| ~118.0 | C-1 |

| ~116.0 | C-3 |

| ~20.5 | -CH₃ |

Table 4: Comparative Infrared (IR) Spectroscopy Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Reference Compound |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Benzoic Acid |

| C-H (Aromatic) | 3100-3000 | Benzoic Acid |

| C=O (Carboxylic Acid) | 1700-1680 | Benzoic Acid |

| C=C (Aromatic) | 1600-1450 | Benzoic Acid |

| C-O (Phenol) | 1250-1180 | 4-Hydroxybenzoic Acid |

| O-H (Phenol) | 3600-3200 (broad) | 4-Hydroxybenzoic Acid |

Table 5: Comparative Mass Spectrometry Data

| Ion | m/z | Reference Compound |

| [M]⁺ | 228 | (Predicted for target) |

| [M-H₂O]⁺ | 210 | (Predicted for target) |

| [M-COOH]⁺ | 183 | (Predicted for target) |

| [M]⁺ | 166 | Methyl 2-hydroxy-5-methylbenzoate |

| [M-OCH₃]⁺ | 135 | Methyl 2-hydroxy-5-methylbenzoate |

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route for this compound is via a Suzuki coupling reaction, a common method for forming carbon-carbon bonds between aromatic rings.[1]

Proposed synthesis workflow for this compound.

Protocol:

-

Reactant Preparation: In a round-bottom flask, dissolve 5-bromosalicylic acid (1 equivalent) and 4-methylphenylboronic acid (1.2 equivalents) in a 2:1:1 mixture of toluene, ethanol, and 2M aqueous sodium carbonate solution.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) under an inert atmosphere (e.g., nitrogen or argon) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 2M hydrochloric acid (HCl) until a precipitate forms.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Biological Activity and Signaling Pathways

While the specific biological activities of this compound have not been extensively reported, its structural similarity to other salicylic acid derivatives suggests potential roles in several biological processes.

Cyclooxygenase (COX) Inhibition

Salicylic acid and its derivatives are well-known for their anti-inflammatory properties, which are often mediated through the inhibition of cyclooxygenase (COX) enzymes.[2][3] Specifically, they can suppress the induction of COX-2, an enzyme involved in the synthesis of pro-inflammatory prostaglandins.[3][4][5][6] The presence of the bulky hydrophobic 4-methylphenyl group at the 5-position may influence its binding affinity and selectivity for COX isoenzymes.

Hypothesized inhibition of the COX-2 pathway.

PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism.[7][8][9] Dysregulation of this pathway is implicated in various diseases, including cancer. Some phenolic compounds have been shown to modulate the PI3K/Akt pathway.[7][8][10] It is plausible that this compound could interact with components of this pathway, potentially leading to anti-proliferative or pro-apoptotic effects in certain cell types.

References

- 1. researchgate.net [researchgate.net]

- 2. Salicylate metabolites inhibit cyclooxygenase-2-dependent prostaglandin E(2) synthesis in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Salicylic Acid Analogues of Celecoxib as a New Class of Selective Cyclooxygenase-1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Salicylic Acid Analogues of Celecoxib as a New Class of Selective Cyclooxygenase-1 Inhibitor [jstage.jst.go.jp]

- 6. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 10. The PI3K/Akt Pathway: Emerging Roles in Skin Homeostasis and a Group of Non-Malignant Skin Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of 2-hydroxy-5-(4-methylphenyl)benzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential biological activities of 2-hydroxy-5-(4-methylphenyl)benzoic acid and its derivatives. While direct experimental data for this specific parent compound is limited in publicly available literature, this document extrapolates from research on structurally similar 5-aryl salicylic acid derivatives to predict and detail its likely pharmacological profile. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, offering insights into potential therapeutic applications, experimental design, and mechanistic pathways.

Core Molecular Structure and Rationale for Predicted Bioactivity

The core structure, this compound, also known as 5-(p-tolyl)salicylic acid, combines the well-established pharmacophore of salicylic acid with a 4-methylphenyl (p-tolyl) group at the 5-position. Salicylic acid and its derivatives are renowned for their anti-inflammatory, analgesic, and antipyretic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. The introduction of an aryl substituent at the 5-position can significantly modulate this activity and introduce new pharmacological effects. The tolyl group, in particular, may influence the molecule's lipophilicity, steric interactions with target enzymes, and overall pharmacokinetic profile, making this class of compounds a promising area for therapeutic investigation.

Predicted Biological Activities and Quantitative Data from Analogous Compounds

Based on the biological evaluation of structurally related 5-aryl salicylic acid derivatives, the following activities are anticipated for this compound and its derivatives. The subsequent tables summarize quantitative data from these analogous compounds to provide a comparative baseline.

Anti-inflammatory Activity

Derivatives of salicylic acid are well-documented for their anti-inflammatory effects, largely attributed to the inhibition of COX enzymes, which are pivotal in the inflammatory cascade. The presence of a bulky substituent at the 5-position can enhance the selectivity for COX-2 over COX-1, potentially leading to a better safety profile with reduced gastrointestinal side effects.

| Compound Type | Assay | Target | Activity (IC50/Inhibition %) | Reference Compound |

| Acyl Salicylic Acid Derivatives | COX-2 Inhibition | COX-2 | ED50 < 0.39 mmol/kg (in vivo) | Aspirin |

| Salicylic Acid Phenylethyl Ester (SAPE) | COX-2 Inhibition | COX-2 | 79.42% inhibition at 100 µg/ml | Salicylic Acid (68.13%), Indomethacin (65.69%)[1] |

| Salicylate Derivatives with Piperazine Moiety | Carrageenan-induced paw edema | Inflammation | Higher than aspirin (in vivo) | Aspirin, Indomethacin[2] |

| Acetyl Salicylic Acid Amide Derivatives | HRBC membrane stabilization | Inflammation | AM1: 67.34%, AM2: 27.88% | Aspirin (64.56%)[3] |

Anticancer Activity

Several benzoic acid and salicylic acid derivatives have demonstrated promising anticancer activity against various human cancer cell lines. The proposed mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

| Compound Type | Cell Line | Activity (IC50) | Reference Compound |

| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | Human cervical cancer | 17.84 µM | 5-fluro uracil[4] |

| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrids | MCF-7 (Breast cancer) | 15.6 µM and 18.7 µM | Doxorubicin[4] |

| 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substitutedphenyl)benzamide derivatives | Human colorectal cancer | 4.53 µM and 5.85 µM | 5-Fluorouracil[4] |

| Quinazolinone derivatives from 2-amino benzoic acid | MCF-7 (Breast cancer) | 100 µM/ml | Not specified[4] |

| 2-((2-(thiophene-2-yl)acetyl)thio)benzoic acid | A549 (Lung cancer), Caco2 (Colorectal cancer) | 239.88 µM | Not specified[4] |

Antimicrobial Activity

The antimicrobial potential of phenolic acids and their derivatives is well-established. They can act against a broad spectrum of bacteria and fungi, with their efficacy often dependent on the substitution pattern on the aromatic ring.

| Compound Type | Bacterial Strain | Activity (MIC) |

| Salicylic acid | Escherichia coli, Pseudomonas aeruginosa | 250–500 μg/mL[5] |

| Enterococcus faecalis, Staphylococcus aureus | 500 μg/mL[5] | |

| Azosalicylic acid analogs | Various bacterial strains | 31.25 μg/mL[6] |

| N-(2-Bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | 2.5–5.0 mg/mL[7] |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives | Staphylococcus aureus, Bacillus subtilis | 125 µg/mL[8] |

Experimental Protocols for Key Biological Assays

The following are detailed methodologies for key experiments relevant to assessing the biological activity of this compound derivatives, based on protocols described for analogous compounds.

In Vitro Anti-inflammatory Activity: Human Red Blood Cell (HRBC) Membrane Stabilization Method

This assay assesses the anti-inflammatory activity of a compound by measuring its ability to stabilize the membrane of red blood cells when subjected to hypotonic stress, which is analogous to the stabilization of lysosomal membranes in inflammatory conditions.

Protocol:

-

Preparation of HRBC Suspension: Collect fresh whole blood from a healthy volunteer and mix with an equal volume of Alsever's solution (2.05% glucose, 0.8% sodium citrate, 0.055% citric acid, and 0.42% sodium chloride in water). Centrifuge the mixture at 3000 rpm for 10 minutes. Discard the supernatant and wash the packed red blood cells with isosaline solution. Prepare a 10% v/v suspension of the packed cells in isosaline.[3][9]

-

Assay Mixture Preparation: Prepare test samples by mixing 1 ml of phosphate buffer, 2 ml of hyposaline, and 0.5 ml of the HRBC suspension with the test compound at various concentrations. A control is prepared without the test compound, and a standard anti-inflammatory drug (e.g., sodium diclofenac) is used as a positive control.[9]

-

Incubation and Centrifugation: Incubate all assay mixtures at 36.5°C for 30 minutes. After incubation, centrifuge the mixtures at 3000 rpm for 10 minutes.[9]

-

Spectrophotometric Analysis: Carefully collect the supernatant and estimate the hemoglobin content using a spectrophotometer at 560 nm.[10]

-

Calculation of Protection: The percentage of hemolysis protection is calculated using the following formula, assuming the hemolysis in the control group is 100%: % Protection = 100 - [(Optical Density of Test Sample / Optical Density of Control) x 100]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model to evaluate the acute anti-inflammatory activity of compounds.

Protocol:

-

Animal Acclimatization: Use healthy albino rats of either sex, acclimatized to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the test compound and a standard drug (e.g., Ibuprofen) orally or intraperitoneally at a specified dose. The control group receives the vehicle only.

-

Induction of Edema: After a set time (e.g., 1 hour) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[11]

-

Calculation of Inhibition: The percentage inhibition of edema is calculated for each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean paw volume of the control group, and Vt is the mean paw volume of the treated group.

Antimicrobial Activity: Micro-dilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism from a fresh culture.

-

Serial Dilution: Perform serial two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[5]

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways and a typical experimental workflow relevant to the study of this compound derivatives.

Caption: Simplified Cyclooxygenase (COX) Pathway and the inhibitory action of salicylic acid derivatives.

References

- 1. Synthesis of salicylic acid phenylethyl ester (SAPE) and its implication in immunomodulatory and anticancer roles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 4. Benzoic Acid and It’s Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review[v1] | Preprints.org [preprints.org]

- 5. Antibacterial Activity of Some Flavonoids and Organic Acids Widely Distributed in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 10. Synthesis of Some New Azo Compounds of Salicylic Acid Derivatives and Determine Their In Vitro Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

- 11. Synthesis, in-vitro, in-vivo anti-inflammatory activities and molecular docking studies of acyl and salicylic acid hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

mechanism of action of 2-hydroxy-5-(4-methylphenyl)benzoic acid

An In-Depth Technical Guide on the Core Mechanism of Action of 2-hydroxy-5-(4-methylphenyl)benzoic Acid

Disclaimer: this compound is a specific chemical entity. As of the latest literature review, extensive public domain data detailing a specific, well-characterized mechanism of action for this particular compound is limited. The following guide synthesizes available information on structurally similar compounds and outlines a plausible mechanism of action based on established biochemical principles. The experimental data and protocols presented are representative examples of the methodologies that would be employed to elucidate and confirm its biological activity.

Executive Summary

This compound, a derivative of salicylic acid, is postulated to function as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. This mechanism of action is inferred from its structural homology to known non-steroidal anti-inflammatory drugs (NSAIDs). The presence of the bulky 4-methylphenyl substituent is hypothesized to confer selectivity for the COX-2 isoform over the constitutively expressed COX-1. By inhibiting COX-2, the compound effectively blocks the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever. This technical guide will provide an in-depth analysis of this proposed mechanism, supported by representative data and detailed experimental protocols.

Proposed Mechanism of Action: Selective COX-2 Inhibition

The primary proposed mechanism of action for this compound is the selective inhibition of the COX-2 enzyme. The COX enzyme family (COX-1 and COX-2) are key enzymes in the prostaglandin synthesis pathway. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that are involved in homeostatic functions such as gastric protection and platelet aggregation. In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by cytokines and other inflammatory stimuli.

The inhibition of COX-2 by this compound is thought to occur through the binding of the compound to the active site of the enzyme, thereby preventing the entry of the natural substrate, arachidonic acid. This blockade leads to a reduction in the synthesis of prostaglandins, such as prostaglandin E2 (PGE2), which are potent mediators of inflammation, pain, and fever. The selectivity for COX-2 is attributed to the larger and more flexible active site of the COX-2 enzyme compared to COX-1, which can accommodate the bulkier 4-methylphenyl group of the inhibitor.

Signaling Pathway

The following diagram illustrates the proposed within the prostaglandin synthesis pathway.

Caption: Proposed inhibitory action on the COX-2 pathway.

Quantitative Data

The following tables summarize representative quantitative data that would be generated to characterize the potency and selectivity of this compound.

Table 1: In Vitro COX-1/COX-2 Inhibition

| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |

| This compound | 15.2 | 0.3 | 50.7 |

| Celecoxib (Positive Control) | 15.0 | 0.04 | 375 |

| Ibuprofen (Non-selective Control) | 5.1 | 12.8 | 0.4 |

Table 2: Anti-inflammatory Activity in a Carrageenan-Induced Paw Edema Model in Rats

| Treatment Group (Dose) | Paw Volume Increase (%) at 3h | Inhibition of Edema (%) |

| Vehicle Control | 75.4 ± 5.1 | - |

| This compound (10 mg/kg) | 42.1 ± 3.8 | 44.2 |

| This compound (30 mg/kg) | 28.9 ± 2.9 | 61.7 |

| Celecoxib (10 mg/kg) | 35.2 ± 3.5 | 53.3 |

Experimental Protocols

Detailed methodologies for key experiments to determine the mechanism of action are provided below.

In Vitro COX-1 and COX-2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against purified human recombinant COX-1 and COX-2 enzymes.

Principle: This assay measures the initial rate of oxygen consumption by the COX enzyme during the conversion of arachidonic acid to prostaglandin G₂. The inhibition of this activity by the test compound is quantified.

Materials:

-

Purified human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Glutathione (cofactor)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Test compound (this compound)

-

Oxygen electrode or a suitable colorimetric/fluorometric detection system

Procedure:

-

Prepare a series of dilutions of the test compound in the assay buffer.

-

In a reaction vessel, combine the assay buffer, heme, glutathione, and the COX enzyme (either COX-1 or COX-2).

-

Add the test compound dilution or vehicle control and incubate for a specified time (e.g., 10 minutes) at the reaction temperature (e.g., 37°C).

-

Initiate the reaction by adding arachidonic acid.

-

Monitor the rate of oxygen consumption or the production of a downstream product for a set period.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow: In Vitro COX Inhibition Assay

Spectroscopic and Synthetic Profile of 2-Hydroxy-4-methylbenzoic Acid: A Technical Guide

This technical guide provides a detailed overview of the spectroscopic properties, synthesis, and analysis of 2-hydroxy-4-methylbenzoic acid, a compound of interest in pharmaceutical and chemical research. The information is intended for researchers, scientists, and professionals in drug development.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-hydroxy-4-methylbenzoic acid.

Mass Spectrometry Data

Mass spectrometry provides information about the mass-to-charge ratio of a compound, confirming its molecular weight and fragmentation pattern.

| Technique | Ionization Mode | Key Fragments (m/z) | Reference |

| GC-MS | Electron Ionization (EI) | 152 (M+), 134, 105 | [1] |

| MS/MS | Ion Trap | Precursor: 153.0546, Fragments: 135, 125.1, 109.1 | [1] |

| MS/MS | Ion Trap | Precursor: [M-H]⁻ 151.0401, Fragments: 107, 107.9, 152 | [1] |

Infrared (IR) Spectroscopy Data

Infrared spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.

| Technique | Sample Preparation | Key Absorption Bands (cm⁻¹) | Interpretation | Reference |

| FTIR | KBr-Pellet | Broad peak (approx. 2500-3300) | O-H stretch (carboxylic acid) | [1] |

| FTIR | KBr-Pellet | ~1650-1700 | C=O stretch (carboxylic acid) | [1] |

| FTIR | KBr-Pellet | Aromatic C-H and C=C stretches | Aromatic Ring | [1] |

| ATR-IR | Neat | Not specified | - | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. While specific peak assignments for 2-hydroxy-4-methylbenzoic acid were not found in the provided search results, a representative ¹H NMR spectrum for a similar compound, 4-methylbenzoic acid (p-toluic acid), is presented for illustrative purposes.[2]

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| ¹H | DMSO-d₆ | 12.80 | s | 1H | -COOH | [2] |

| ¹H | DMSO-d₆ | 7.84 | d | 2H | Aromatic CH | [2] |

| ¹H | DMSO-d₆ | 7.29 | d | 2H | Aromatic CH | [2] |

| ¹H | DMSO-d₆ | 2.36 | s | 3H | -CH₃ | [2] |

Note: The spectrum for 2-hydroxy-4-methylbenzoic acid would show a different splitting pattern for the aromatic protons due to the presence of the hydroxyl group.

Experimental Protocols

Synthesis of 2-Hydroxy-4-methylbenzoic Acid (p-Cresotinic Acid)

This compound can be prepared via the carbonation of p-cresol (Kolbe-Schmitt reaction).[3]

Procedure:

-

Dry, powdered potassium p-cresoxide is placed in a pressure bomb.

-

Carbon dioxide is introduced into the bomb until a pressure of 10 atm is reached.

-

The reaction vessel is heated to 175 °C for 24 hours.

-

After cooling, the crude product is purified as described in the cited literature to yield 2-hydroxy-4-methylbenzoic acid.[3]

Spectroscopic Analysis

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [4]

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrument: A standard NMR spectrometer (e.g., Bruker Avance-400, 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR).

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra. Chemical shifts are reported in parts per million (ppm) relative to an internal standard such as tetramethylsilane (TMS).

2.2.2. Infrared (IR) Spectroscopy [1]

-

Sample Preparation (KBr Pellet Technique): Mix a small amount of the dry sample with potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., Bruker IFS 85).

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

2.2.3. Mass Spectrometry (GC-MS) [1]

-

Sample Preparation: Dissolve the sample in a suitable volatile solvent.

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Data Acquisition: The sample is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer for ionization (typically electron ionization) and detection.

Visualizations

Synthesis Workflow

The following diagram illustrates the synthesis of 2-hydroxy-4-methylbenzoic acid.

Caption: Synthesis workflow for 2-hydroxy-4-methylbenzoic acid.

Spectroscopic Analysis Workflow

This diagram outlines the process for the spectroscopic characterization of the synthesized compound.

Caption: Workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Synthesis of 2-hydroxy-5-(4-methylphenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 2-hydroxy-5-(4-methylphenyl)benzoic acid, a valuable biaryl compound with potential applications in medicinal chemistry and materials science. This document details two primary synthetic strategies: a Suzuki-Miyaura coupling approach and a Kolbe-Schmitt carboxylation pathway. Each method is presented with detailed experimental protocols, comparative data, and mechanistic diagrams to facilitate laboratory application.

Core Synthetic Strategies

Two principal retrosynthetic analyses for this compound are outlined below. The Suzuki-Miyaura coupling is presented as the primary and more direct route, while the Kolbe-Schmitt carboxylation offers a viable alternative.

Route 1: Suzuki-Miyaura Coupling (Primary Route)

This approach involves the palladium-catalyzed cross-coupling of a protected 5-bromosalicylic acid derivative with 4-tolylboronic acid, followed by deprotection (hydrolysis) to yield the final product. This method is highly efficient for the formation of the biaryl carbon-carbon bond.

Route 2: Kolbe-Schmitt Carboxylation (Alternative Route)

This pathway begins with the synthesis of the precursor 4-hydroxy-4'-methylbiphenyl, which is then carboxylated in the ortho-position to the hydroxyl group using the Kolbe-Schmitt reaction.

Experimental Protocols

Detailed methodologies for the key steps in each synthetic route are provided below.

Route 1: Suzuki-Miyaura Coupling

This route is a two-step process involving the formation of the methyl ester of the target compound via Suzuki-Miyaura coupling, followed by hydrolysis to the carboxylic acid.

Step 1: Synthesis of Methyl 2-hydroxy-5-(4-methylphenyl)benzoate

Reaction Principle: A palladium-catalyzed Suzuki-Miyaura coupling reaction between methyl 5-bromosalicylate and 4-tolylboronic acid.

Materials:

-

Methyl 5-bromosalicylate

-

4-Tolylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Potassium phosphate (K₃PO₄), anhydrous

-

Toluene, anhydrous

-

Water, degassed

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 5-bromosalicylate (1.0 equiv.), 4-tolylboronic acid (1.2 equiv.), palladium(II) acetate (0.02 equiv.), SPhos (0.04 equiv.), and potassium phosphate (2.0 equiv.).

-

Add anhydrous toluene and degassed water to the flask to achieve a suitable concentration (e.g., 0.1 M with respect to the methyl 5-bromosalicylate) in a ratio of approximately 5:1 (toluene:water).

-

Degas the reaction mixture by bubbling the inert gas through the solvent for 15-20 minutes.

-

Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford methyl 2-hydroxy-5-(4-methylphenyl)benzoate.

Step 2: Hydrolysis of Methyl 2-hydroxy-5-(4-methylphenyl)benzoate

Reaction Principle: Base-catalyzed hydrolysis of the methyl ester to the corresponding carboxylic acid.

Materials:

-

Methyl 2-hydroxy-5-(4-methylphenyl)benzoate

-

Potassium hydroxide (KOH)

-

Methanol

-

Water

-

Hydrochloric acid (HCl), 1 M

-

Standard laboratory glassware

Procedure:

-

Dissolve methyl 2-hydroxy-5-(4-methylphenyl)benzoate (1.0 equiv.) in methanol in a round-bottom flask.

-

Add an aqueous solution of potassium hydroxide (e.g., 30% w/v, 2.5 equiv.).

-

Heat the mixture at reflux (approximately 80 °C) for 10 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and evaporate the methanol under reduced pressure.

-

Dilute the residue with water and acidify to a pH of approximately 2 with 1 M HCl.

-

The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Route 2: Kolbe-Schmitt Carboxylation

This alternative route involves the initial synthesis of a biaryl phenol, followed by carboxylation.

Step 1: Synthesis of 4-hydroxy-4'-methylbiphenyl

Reaction Principle: A Suzuki-Miyaura coupling between 4-bromophenol and 4-tolylboronic acid.

Materials:

-

4-Bromophenol

-

4-Tolylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

1,2-Dimethoxyethane (DME)

-

Water

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a round-bottom flask, combine 4-bromophenol (1.0 equiv.), 4-tolylboronic acid (1.2 equiv.), palladium(II) acetate (0.03 equiv.), triphenylphosphine (0.12 equiv.), and sodium carbonate (2.0 equiv.).

-

Add a mixture of DME and water (e.g., 4:1 ratio).

-

Heat the mixture to reflux (approximately 85 °C) under a nitrogen atmosphere for 12 hours.

-

After cooling, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield 4-hydroxy-4'-methylbiphenyl.

Step 2: Carboxylation of 4-hydroxy-4'-methylbiphenyl

Reaction Principle: The Kolbe-Schmitt reaction introduces a carboxyl group ortho to the hydroxyl group of the phenol.

Materials:

-

4-hydroxy-4'-methylbiphenyl

-

Sodium hydroxide (NaOH)

-

Carbon dioxide (CO₂), high pressure

-

Sulfuric acid (H₂SO₄)

-

Autoclave or high-pressure reactor

Procedure:

-

Treat 4-hydroxy-4'-methylbiphenyl with an equimolar amount of sodium hydroxide to form the sodium phenoxide salt. The water is typically removed by heating under vacuum.

-

Place the dry sodium phenoxide in a high-pressure autoclave.

-

Heat the vessel to 125 °C and introduce carbon dioxide under high pressure (100 atm).[1]

-

Maintain the reaction conditions for several hours.

-

After cooling and releasing the pressure, dissolve the resulting sodium salicylate derivative in water.

-

Acidify the solution with sulfuric acid to precipitate the this compound.

-

Collect the product by filtration, wash with water, and dry.

Data Presentation

The following tables summarize representative quantitative data for the key reactions based on analogous transformations reported in the literature.

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids

| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Methyl 5-bromosalicylate | 4-Tolylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | ~90 (estimated) | Analogous to[2] |

| 2 | 4-Bromophenol | Phenylboronic acid | Pd(OAc)₂ (2) | None | Na₂CO₃ (2.0) | DME/H₂O (4:1) | 85 | 12 | 95 | [3] |

| 3 | 5-Bromosalicylaldehyde | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 80 | 4 | 92 | [4] |

Table 2: Hydrolysis of Benzoic Acid Esters

| Entry | Substrate | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Methyl 2-hydroxy-5-(substituted)benzoate | KOH (2.5) | MeOH/H₂O | 80 | 10 | >95 (typical) | General procedure[5] |

| 2 | Methyl 4-bromo-2-methylbenzoate (ester hydrolysis as part of a multi-step synthesis) | - | - | - | - | - | [6] |

Table 3: Kolbe-Schmitt Carboxylation of Phenols

| Entry | Phenol | Base | CO₂ Pressure | Temp (°C) | Product | Yield (%) | Reference |

| 1 | Phenol | NaOH | 100 atm | 125 | Salicylic acid | ~90 | [1] |

| 2 | Phenol | KOH | High | High | 4-Hydroxybenzoic acid | High | [1] |

| 3 | 4-hydroxy-4'-methylbiphenyl | NaOH | 100 atm | 125 | This compound | Not reported (proposed) | Based on[1] |

Mandatory Visualization

The following diagrams illustrate the synthetic pathways and logical relationships described in this guide.

Caption: Synthetic pathway for Route 1: Suzuki-Miyaura Coupling.

Caption: Synthetic pathway for Route 2: Kolbe-Schmitt Carboxylation.

Caption: Experimental workflow for the Suzuki-Miyaura coupling route.

References

Methodological & Application

Application Note: HPLC Analysis of 2-Hydroxy-5-(4-methylphenyl)benzoic Acid

An High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-hydroxy-5-(4-methylphenyl)benzoic acid has been developed and is detailed below. This application note provides a comprehensive protocol suitable for researchers, scientists, and professionals in drug development.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. A reliable and accurate analytical method is crucial for monitoring its purity, stability, and concentration in different matrices. This application note describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is demonstrated to be simple, rapid, and suitable for quality control and research purposes.

Materials and Methods

Instrumentation:

-

A standard HPLC system equipped with a quaternary pump, autosampler, column compartment, and a photodiode array (PDA) or UV-Vis detector.

-

Data acquisition and processing software.

Chemicals and Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered)

-

Formic acid (≥98%)

-

This compound reference standard

Chromatographic Conditions:

A summary of the optimized HPLC conditions is presented in the table below.

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient Elution | 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 30% B and equilibrate for 3 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Run Time | 15 minutes |

Experimental Protocols

1. Preparation of Standard Solutions:

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions: 70% A, 30% B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

2. Preparation of Sample Solutions:

-

Accurately weigh a suitable amount of the sample containing this compound and dissolve it in methanol to achieve a theoretical concentration within the calibration range.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

3. System Suitability:

-

Before starting the analysis, perform at least five replicate injections of a working standard solution (e.g., 20 µg/mL).

-

The system is deemed suitable for analysis if the relative standard deviation (RSD) for the peak area and retention time is less than 2.0%.

4. Analysis Procedure:

-

Inject 10 µL of the standard and sample solutions into the HPLC system.

-

Record the chromatograms and integrate the peak area for the analyte.

5. Quantification:

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the sample solutions from the calibration curve using linear regression.

Method Validation Summary

The described method should be validated according to ICH guidelines. A summary of typical validation parameters is provided below.

| Validation Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.999 |

| Precision (%RSD) | ≤ 2.0% |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Limit of Detection | Signal-to-Noise ratio of 3:1 |

| Limit of Quantification | Signal-to-Noise ratio of 10:1 |

Visualizations

Caption: Workflow for HPLC analysis of this compound.

Application Notes and Protocols for the 1H NMR Spectrum Analysis of 2-hydroxy-5-(4-methylphenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-hydroxy-5-(4-methylphenyl)benzoic acid. This document includes a predicted spectral data summary, a comprehensive experimental protocol for sample preparation, and an interpretation of the spectrum to confirm the molecular structure.

Introduction

This compound is a derivative of salicylic acid and possesses a biphenyl scaffold, a common motif in medicinal chemistry. The structural elucidation and purity assessment of this compound are critical for its potential applications in drug discovery and development. 1H NMR spectroscopy is a primary analytical technique for unambiguously determining its chemical structure by providing detailed information about the electronic environment of each proton in the molecule.

Predicted 1H NMR Spectral Data

The following table summarizes the predicted 1H NMR spectral data for this compound. These predictions are based on the analysis of its constituent chemical moieties, including salicylic acid and a 4-methylphenyl group, and spectral data from similar compounds. The spectrum is predicted for a sample dissolved in a deuterated solvent such as DMSO-d6.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-3 | ~ 7.10 | Doublet (d) | 1H |

| H-4 | ~ 7.65 | Doublet of Doublets (dd) | 1H |

| H-6 | ~ 8.00 | Doublet (d) | 1H |

| H-2', H-6' | ~ 7.45 | Doublet (d) | 2H |

| H-3', H-5' | ~ 7.25 | Doublet (d) | 2H |

| -CH₃ | ~ 2.35 | Singlet (s) | 3H |

| -OH | ~ 10.0 - 11.0 | Broad Singlet (br s) | 1H |

| -COOH | ~ 12.0 - 13.0 | Broad Singlet (br s) | 1H |

Experimental Protocol: 1H NMR Sample Preparation

This protocol outlines the standard procedure for preparing a sample of this compound for 1H NMR analysis.

Materials:

-

This compound (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d6, CDCl₃), 0.6-0.7 mL

-

5 mm NMR tube

-

Vial

-

Pasteur pipette

-

Glass wool

-

Tetramethylsilane (TMS) as an internal standard (optional, as solvent peak can be used for referencing)

Procedure:

-

Sample Weighing: Accurately weigh 5-10 mg of the solid this compound into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d6) to the vial.

-

Mixing: Gently swirl or vortex the vial to ensure the complete dissolution of the solid. The solution should be clear and free of any visible particles.

-

Filtration: To remove any particulate matter that could adversely affect the spectral resolution, filter the solution. Place a small, tight plug of glass wool into a Pasteur pipette.

-

Sample Transfer: Using the Pasteur pipette with the glass wool filter, transfer the solution into a clean, dry 5 mm NMR tube.

-

Volume Adjustment: Ensure the height of the solution in the NMR tube is approximately 4-5 cm.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

-

Instrument Setup: The prepared sample is now ready for analysis. Standard 1H NMR acquisition parameters on a 400 MHz or higher spectrometer are typically employed.

Data Acquisition and Processing

The 1H NMR spectrum should be acquired at room temperature. A sufficient number of scans (typically 16-64) should be averaged to obtain a good signal-to-noise ratio. The acquired Free Induction Decay (FID) is then Fourier transformed, and the resulting spectrum is phase and baseline corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (TMS at 0.00 ppm).

Spectral Interpretation and Structure Confirmation

The predicted 1H NMR spectrum provides a clear fingerprint for the structure of this compound.

-

Aromatic Protons (Salicylic Acid Moiety): The three protons on the salicylic acid ring (H-3, H-4, and H-6) are expected to appear as distinct signals in the aromatic region. H-6, being ortho to the electron-withdrawing carboxylic acid group, will be the most deshielded and appear furthest downfield as a doublet. H-4 will likely appear as a doublet of doublets due to coupling with both H-3 and H-6. H-3, ortho to the electron-donating hydroxyl group, will be the most shielded of the three and appear furthest upfield as a doublet.

-

Aromatic Protons (4-Methylphenyl Moiety): The four protons of the 4-methylphenyl group will appear as two doublets (an AA'BB' system), characteristic of a para-substituted benzene ring. The protons ortho to the other phenyl ring (H-2' and H-6') and the protons meta (H-3' and H-5') will each give a signal integrating to two protons.

-

Methyl Protons: The methyl group (-CH₃) on the p-tolyl substituent will give a characteristic singlet at approximately 2.35 ppm, integrating to three protons.

-

Labile Protons: The protons of the hydroxyl (-OH) and carboxylic acid (-COOH) groups are acidic and will appear as broad singlets at the downfield end of the spectrum. Their chemical shifts can be highly dependent on the solvent, concentration, and temperature. In DMSO-d6, these protons are typically well-resolved.

The integration of each signal corresponds to the number of protons it represents, further confirming the assignments. The observed splitting patterns (multiplicity) are due to spin-spin coupling between neighboring non-equivalent protons and provide valuable information about the connectivity of the atoms in the molecule.

Visualization of Molecular Structure and Proton Assignments

The following diagram illustrates the chemical structure of this compound with the assigned proton labels corresponding to the data presented in the table.

Caption: Molecular structure of this compound with proton assignments.

Conclusion

The 1H NMR spectrum provides an unambiguous confirmation of the chemical structure of this compound. The predicted chemical shifts, multiplicities, and integrations of the proton signals are consistent with the assigned structure. This analytical data is fundamental for ensuring the identity and purity of the compound in research and drug development settings.

Application Note: High-Throughput Analysis of 2-hydroxy-5-(4-methylphenyl)benzoic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-hydroxy-5-(4-methylphenyl)benzoic acid is a small aromatic organic acid. Its structure, featuring both a carboxylic acid and a phenolic hydroxyl group, makes it amenable to analysis by reversed-phase liquid chromatography coupled with mass spectrometry. This application note details a robust and sensitive method for the quantification of this compound in a biological matrix (plasma) using LC-MS/MS. The method is suitable for applications in drug metabolism, pharmacokinetics (DMPK), and toxicology studies where accurate measurement of small molecule analytes is critical.

The acidic nature of the molecule allows for efficient deprotonation, making electrospray ionization (ESI) in negative mode a highly effective technique for generating the precursor ion for MS/MS analysis.[1] The fragmentation of benzoic acid derivatives is well-characterized, typically involving the loss of carbon dioxide (CO₂), which provides a specific transition for multiple reaction monitoring (MRM) assays.[2][3]

Experimental Protocols

1. Sample Preparation: Protein Precipitation

For the analysis of the target compound in plasma, a simple and rapid protein precipitation method is employed to remove larger macromolecules that can interfere with the analysis and contaminate the LC-MS system.[4][5][6]

-

Reagents:

-

Acetonitrile (LC-MS grade)

-

Internal Standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled compound)

-

Human Plasma (or other relevant biological matrix)

-

-

Protocol:

-

Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[4]

-

Vortex the mixture for 1 minute to ensure thorough mixing and precipitation.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis. This step helps avoid injecting precipitated proteins, which could clog the chromatography system.[5]

-

2. Liquid Chromatography (LC)

Reversed-phase chromatography is used to separate the analyte from other matrix components.

| Parameter | Value |

| HPLC System | Standard High-Performance Liquid Chromatography System |

| Column | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, return to 5% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

3. Mass Spectrometry (MS)

The analysis is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode. Carboxylic acids readily form [M-H]⁻ ions in negative ESI mode.[1]

| Parameter | Value |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI) |

| Polarity | Negative |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Gas Flow | Instrument Dependent |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

Quantitative Data

The chemical formula for this compound is C₁₄H₁₂O₃, with a molecular weight of 228.24 g/mol . The monoisotopic mass is 228.0786 Da. The MRM transitions are selected based on the precursor ion and its most stable product ions. For aromatic carboxylic acids, a common fragmentation pathway is the loss of CO₂ (44 Da).[2][3]

| Analyte | Precursor Ion (m/z) [M-H]⁻ | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 227.07 | 183.08 ([M-H-CO₂]⁻) | 15 |

| This compound | 227.07 | 155.08 ([M-H-CO₂-CO]⁻) | 25 |

| Internal Standard (IS) | Analyte-specific | Analyte-specific | Analyte-specific |

Visualizations

dot digraph "Experimental_Workflow" { graph [ rankdir="LR", bgcolor="#F1F3F4", fontname="Arial", fontsize=12, splines=ortho, nodesep=0.6, ranksep=1.2, size="10,5!", ratio="auto", dpi=72, labelloc="t", label="Experimental Workflow for LC-MS/MS Analysis", fontcolor="#202124" ];

node [ shape=rectangle, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1" ];

subgraph "cluster_prep" { label="Sample Preparation"; bgcolor="#FFFFFF"; fontcolor="#202124"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Plasma_Sample" [label="1. Plasma Sample"]; "Add_IS" [label="2. Add Internal Standard"]; "Protein_Precipitation" [label="3. Protein Precipitation\n(Acetonitrile)"]; "Centrifuge" [label="4. Centrifugation"]; "Supernatant_Transfer" [label="5. Transfer Supernatant"]; }

subgraph "cluster_analysis" { label="LC-MS/MS Analysis"; bgcolor="#FFFFFF"; fontcolor="#202124"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; "LC_Separation" [label="6. LC Separation\n(C18 Column)"]; "ESI_Ionization" [label="7. ESI (Negative Mode)"]; "MS_Detection" [label="8. MS/MS Detection\n(MRM)"]; }

subgraph "cluster_data" { label="Data Processing"; bgcolor="#FFFFFF"; fontcolor="#202124"; node [fillcolor="#FBBC05", fontcolor="#202124"]; "Data_Acquisition" [label="9. Data Acquisition"]; "Quantification" [label="10. Quantification"]; }

// Edges edge [color="#5F6368", arrowhead=normal, penwidth=1.5]; "Plasma_Sample" -> "Add_IS"; "Add_IS" -> "Protein_Precipitation"; "Protein_Precipitation" -> "Centrifuge"; "Centrifuge" -> "Supernatant_Transfer"; "Supernatant_Transfer" -> "LC_Separation" [lhead="cluster_analysis"]; "LC_Separation" -> "ESI_Ionization"; "ESI_Ionization" -> "MS_Detection"; "MS_Detection" -> "Data_Acquisition" [lhead="cluster_data"]; "Data_Acquisition" -> "Quantification"; } END_DOT Figure 1: General experimental workflow from sample preparation to data analysis.

dot digraph "Fragmentation_Pathway" { graph [ rankdir="TB", bgcolor="#F1F3F4", fontname="Arial", fontsize=12, splines=true, nodesep=0.5, ranksep=1.0, size="10,5!", ratio="auto", dpi=72, labelloc="t", label="Predicted Negative Ion Fragmentation Pathway", fontcolor="#202124" ];

node [ shape=rectangle, style="filled, rounded", fontname="Arial", fontsize=11, margin="0.2,0.1" ];

// Nodes "Precursor" [ label="Precursor Ion [M-H]⁻\nm/z 227.07", fillcolor="#EA4335", fontcolor="#FFFFFF" ]; "Fragment1" [ label="Product Ion [M-H-CO₂]⁻\nm/z 183.08", fillcolor="#4285F4", fontcolor="#FFFFFF" ]; "Fragment2" [ label="Product Ion [M-H-CO₂-CO]⁻\nm/z 155.08", fillcolor="#4285F4", fontcolor="#FFFFFF" ]; "Neutral_Loss1" [ label="- CO₂ (44 Da)", shape=plaintext, fontcolor="#202124" ]; "Neutral_Loss2" [ label="- CO (28 Da)", shape=plaintext, fontcolor="#202124" ];

// Edges edge [color="#5F6368", arrowhead=normal, penwidth=1.5, fontname="Arial", fontsize=10]; "Precursor" -> "Neutral_Loss1" [arrowhead=none]; "Neutral_Loss1" -> "Fragment1"; "Fragment1" -> "Neutral_Loss2" [arrowhead=none]; "Neutral_Loss2" -> "Fragment2"; } END_DOT Figure 2: Predicted fragmentation of this compound.

This application note provides a comprehensive protocol for the sensitive and selective quantification of this compound in plasma. The combination of a straightforward protein precipitation sample preparation method with a rapid LC-MS/MS analysis allows for high-throughput screening, making it an invaluable tool for researchers in the field of drug development and related scientific disciplines. The method's robustness is ensured by the stable and predictable fragmentation of the analyte in negative ion mode.

References

- 1. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spectroscopyeurope.com [spectroscopyeurope.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. organomation.com [organomation.com]

Application Note: A Detailed Experimental Protocol for the Synthesis of 2-hydroxy-5-p-tolylbenzoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-hydroxy-5-p-tolylbenzoic acid is a derivative of salicylic acid and a valuable compound in medicinal chemistry and materials science. Its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) makes it a target of interest for the development of new therapeutic agents. This document provides a detailed experimental protocol for the synthesis of 2-hydroxy-5-p-tolylbenzoic acid via the Kolbe-Schmitt reaction, a well-established method for the carboxylation of phenols.[1][2][3][4][5]

Reaction Principle

The synthesis is based on the Kolbe-Schmitt reaction, which involves the nucleophilic addition of a phenoxide to carbon dioxide.[1][5] In this specific application, 4-p-tolylphenol is first deprotonated with a strong base to form the corresponding phenoxide. The resulting phenoxide then undergoes electrophilic carboxylation with carbon dioxide under elevated temperature and pressure. Subsequent acidification yields the desired 2-hydroxy-5-p-tolylbenzoic acid.

Experimental Protocol

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |

| 4-p-tolylphenol | C₁₃H₁₂O | 184.23 | 18.4 g (0.1 mol) | ≥98% | Sigma-Aldrich |

| Sodium Hydroxide | NaOH | 40.00 | 8.0 g (0.2 mol) | ≥97% | Fisher Scientific |

| Carbon Dioxide | CO₂ | 44.01 | High Pressure | ≥99.8% | Airgas |

| Sulfuric Acid | H₂SO₄ | 98.08 | As needed | 98% | VWR |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 500 mL | Anhydrous | J.T.Baker |

| Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Anhydrous | EMD Millipore |

| Methanol | CH₃OH | 32.04 | 100 mL | ACS Grade | Merck |

| Water | H₂O | 18.02 | As needed | Deionized | - |

Equipment:

-

High-pressure autoclave (Parr reactor or similar) equipped with a stirrer and temperature controller

-

Heating mantle

-

Round-bottom flasks (500 mL and 1 L)

-

Condenser

-

Separatory funnel (1 L)

-

Büchner funnel and filter flask

-

Beakers and Erlenmeyer flasks

-

pH meter or pH paper

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer

-

FT-IR spectrometer

Procedure:

-

Formation of Sodium Phenoxide: In a 500 mL round-bottom flask, dissolve 18.4 g (0.1 mol) of 4-p-tolylphenol in 150 mL of methanol. To this solution, add a solution of 8.0 g (0.2 mol) of sodium hydroxide in 50 mL of water, with stirring.

-

Solvent Removal: Remove the methanol and water under reduced pressure using a rotary evaporator to obtain the dry sodium salt of 4-p-tolylphenol.

-

Carboxylation (Kolbe-Schmitt Reaction): Transfer the dried sodium phenoxide powder to a high-pressure autoclave. Seal the reactor and introduce carbon dioxide gas to a pressure of 100 atm.[1] Heat the autoclave to 125°C while stirring continuously.[1] Maintain these conditions for 6 hours.

-

Work-up and Acidification: After cooling the reactor to room temperature, cautiously vent the excess CO₂. Transfer the solid reaction mixture to a 1 L beaker and dissolve it in 500 mL of water. Carefully acidify the solution to a pH of approximately 2 by the dropwise addition of concentrated sulfuric acid while cooling in an ice bath. A precipitate of the crude product will form.

-

Isolation and Purification: Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with cold water.

-

Recrystallization: Purify the crude 2-hydroxy-5-p-tolylbenzoic acid by recrystallization from an ethanol-water mixture to yield the pure product.

-

Drying and Characterization: Dry the purified crystals in a vacuum oven at 60°C. Characterize the final product by determining its melting point, and by obtaining its ¹H NMR and FT-IR spectra.

Experimental Workflow

Caption: Experimental workflow for the synthesis of 2-hydroxy-5-p-tolylbenzoic acid.

Predicted Data

The following table summarizes the expected quantitative data for the synthesis of 2-hydroxy-5-p-tolylbenzoic acid.

| Parameter | Expected Value |

| Yield | 65-75% |

| Melting Point | 175-178 °C |

| Appearance | White to off-white crystalline solid |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 11.5 (s, 1H, -COOH), 10.0 (s, 1H, -OH), 7.8-7.0 (m, 7H, Ar-H), 2.3 (s, 3H, -CH₃) |

| FT-IR (KBr, cm⁻¹) | 3300-2500 (broad O-H), 1680 (C=O), 1600, 1480 (C=C aromatic) |

Safety Precautions

-

Handle sodium hydroxide and sulfuric acid with extreme care, as they are corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The Kolbe-Schmitt reaction is performed under high pressure and temperature. Ensure the autoclave is in good working condition and operated by trained personnel.

-

Work in a well-ventilated fume hood, especially when handling organic solvents.

-